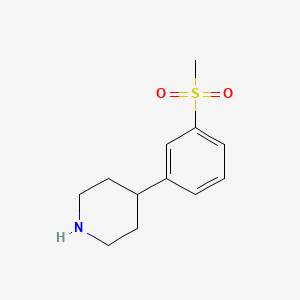

4-(3-(Methylsulfonyl)phenyl)piperidine

Description

Properties

CAS No. |

346688-72-0 |

|---|---|

Molecular Formula |

C12H17NO2S |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

4-(3-methylsulfonylphenyl)piperidine |

InChI |

InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 |

InChI Key |

BFFDEVPWGSZYSN-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2 |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The pharmacological activity of 4-(3-(methylsulfonyl)phenyl)piperidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Key Findings

- Pridopidine vs. Ordopidine : While both compounds act as low-affinity D2 antagonists, ordopidine’s 2-fluoro substitution improves lipophilicity, enhancing CNS bioavailability .

- Impact of Sulfonyl Group : Removal of the methylsulfonyl group (e.g., 4-(3-methoxyphenyl)piperidine HCl) significantly reduces dopaminergic activity, highlighting the sulfonyl group’s role in receptor interaction .

- Ring Saturation : The tetrahydropyridine analog () exhibits partial unsaturation, which may alter conformational flexibility and binding kinetics compared to fully saturated piperidine derivatives .

Structure-Activity Relationships (SAR)

- N-Alkyl Substitution : A propyl or ethyl group at the piperidine nitrogen optimizes D2 receptor binding. Longer alkyl chains (e.g., pentyl) reduce potency due to steric hindrance .

- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., -SO₂CH₃, -F) at the 3-position enhance receptor affinity, while electron-donating groups (e.g., -OCH₃) diminish activity .

- Ring Saturation : Unsaturated analogs (e.g., tetrahydropyridines) show variable efficacy in preclinical models, suggesting ring conformation influences target engagement .

Comparative Pharmacokinetics and Clinical Relevance

- Pridopidine : Demonstrates favorable oral bioavailability and brain penetration in rodent models, with a half-life of ~6–8 hours. Clinical trials indicate dose-dependent improvement in motor function in Huntington’s disease .

- Ordopidine : Preclinical data suggest faster CNS uptake but shorter half-life (~4 hours), necessitating twice-daily dosing .

- 4-(4-Fluorophenyl)piperidine Derivatives : Lacking the sulfonyl group, these compounds are primarily used as synthetic intermediates rather than therapeutics .

Preparation Methods

General Synthetic Approach

The synthesis of 4-(3-(Methylsulfonyl)phenyl)piperidine typically involves:

- Dehydration of an alcohol intermediate to form a sulfide derivative.

- Oxidation of the sulfide to the corresponding sulfone (methylsulfonyl group).

- Formation of pharmaceutically acceptable salts to improve stability and handling.

The process is designed to minimize synthetic steps while maximizing yield and purity.

Key Synthetic Steps

Dehydration of Alcohol Intermediate

- The starting material is an alcohol of the formula Ia, which undergoes dehydration using a strong acid to yield a sulfide intermediate (formula II).

- The strong acid can be either inorganic or organic, commonly selected from:

- Sulfuric acid

- Hydrochloric acid

- Hydrofluoric acid

- Nitric acid

- Trifluoroacetic acid

- This dehydration is conducted in a solvent medium, which can be:

- Toluene

- Xylene

- Hexanes

- Water

This step is critical for converting the alcohol to a sulfide precursor that can be oxidized to the methylsulfonyl derivative.

Oxidation of the Sulfide to Methylsulfonyl Derivative

- The sulfide intermediate is oxidized using a catalytic oxidizing agent combined with an oxidant.

- Catalytic oxidizing agents include metals such as:

- Tungsten (preferred)

- Ruthenium

- Molybdenum

- Osmium

- Chromium

- Sodium tungstate is a commonly used tungsten-based catalyst.

- Oxidants are peroxides, such as:

- Sodium peroxide (most preferred)

- Hydrogen peroxide

- Sodium hypochlorite

- Sodium bromate

- Sodium periodate

- Peroxyacetic acid

- Peroxybenzoic acid

- The oxidation is typically performed under acidic conditions, with pH maintained below 3, often below 2 or even 1, to ensure efficient conversion.

- The oxidation step converts the sulfide to the methylsulfonyl group, completing the formation of this compound.

Purification and Salt Formation

- After oxidation, the product is purified by solvent extraction and crystallization.

- Common solvents used include methyl tert-butyl ether (MTBE) and isopropanol (IPA).

- The compound is often converted into its hydrochloride salt to improve stability, crystallinity, and ease of handling.

- Crystallization conditions:

- The filtrate is warmed to 65°C.

- 5N HCl in IPA is added to form the hydrochloride salt.

- The solution is heated to 75-80°C to dissolve solids, then slowly cooled with seeding to induce crystallization.

- The slurry is aged at 65-70°C for 1 hour and then cooled to room temperature.

- The solid is filtered, washed with IPA, and dried under nitrogen.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Dehydration of Alcohol | Strong acid (H2SO4, HCl, HF, HNO3, TFA) in solvent (toluene, xylene, hexanes, water) | Converts alcohol (Ia) to sulfide (II) |

| Oxidation of Sulfide | Catalyst: Sodium tungstate; Oxidant: Sodium peroxide (aqueous) | pH < 3, preferably < 2; converts sulfide to methylsulfonyl |

| Purification & Salt Formation | MTBE extraction, IPA washing; 5N HCl in IPA for salt formation | Crystallization at 65-80°C with seeding |

Research Findings and Advantages

- The described process yields this compound with high purity and yield .

- The use of tungsten-based catalysts and peroxide oxidants under acidic conditions provides efficient oxidation.

- The process minimizes the number of synthetic steps, reducing impurities and production costs.

- Formation of hydrochloride salts enhances pharmaceutical applicability by improving compound stability and handling.

- The process is scalable and suitable for pharmaceutical manufacturing.

Additional Notes

- While the patents primarily describe 4-(3-methanesulfonylphenyl)-1-n-propylpiperidine, the core synthetic principles apply to this compound due to structural similarity.

- Alternative salts (e.g., methanesulfonic acid salts) and enantiomeric purity considerations are important for pharmaceutical formulations but are beyond the scope of this synthesis-focused article.

Q & A

What are the established synthetic methodologies for 4-(3-(Methylsulfonyl)phenyl)piperidine, and how do reaction conditions impact product purity?

Answer: The synthesis involves oxidizing a sulfide intermediate (e.g., 4-(3-(methylthio)phenyl)piperidine) using catalytic agents like ruthenium chloride with Oxone® as the oxidant, followed by catalytic hydrogenation. Solvent systems (e.g., acetonitrile/water mixtures) and controlled temperatures (0–5°C during oxidation) are critical for minimizing byproducts. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >98% purity. Scalability is enhanced using continuous flow reactors with automated temperature regulation .

What analytical techniques are essential for confirming the structural identity and purity of this compound in research settings?

Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for the methylsulfonyl group (δ ~3.0 ppm for S=O adjacent CH₃) and piperidine ring protons (δ 1.5–3.0 ppm). DEPT-135 distinguishes CH₂ and CH groups.

- HRMS : ESI+ mode validates the molecular ion ([M+H]⁺ at m/z 239.33).

- Purity Assessment :

- Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) with UV detection (254 nm). Retention time and peak symmetry (>1.5 plate count) confirm homogeneity .

How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound derivatives?

Answer:

- DFT Calculations : Simulate ¹H NMR shifts at B3LYP/6-311+G(d,p) level. Deviations >0.3 ppm suggest conformational flexibility or solvent effects.

- VT-NMR : Conduct experiments (25–80°C) to detect dynamic processes (e.g., ring puckering in piperidine).

- X-ray Crystallography : Resolve absolute configuration; compare experimental vs. simulated powder XRD patterns for polymorph identification .

What structure-activity relationship (SAR) insights guide the optimization of this compound analogues for CNS targets?

Answer:

- Substitution Effects :

- N-Propyl vs. N-Benzyl : Propyl derivatives show higher BBB permeability (logP ~2.8 vs. 3.5 for benzyl).

- Para-Fluoro Phenyl : Enhances σ1 receptor affinity (Ki < 50 nM vs. 120 nM for parent).

- Metabolic Stability : Methylsulfonyl group reduces CYP2D6-mediated oxidation (t½ > 120 min in microsomes).

- Activity Retention : Trifluoromethyl substitutions at the phenyl ring improve selectivity for dopamine D3 receptors .

What experimental strategies mitigate diastereomer formation during asymmetric synthesis of this compound derivatives?

Answer:

- Catalytic Asymmetric Hydrogenation : Use (R)-BINAP-RuCl₂ (0.5 mol%) under H₂ (50 psi) in THF at -20°C for >95% ee.

- Chiral Resolution : Preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) (n-hexane/isopropanol 85:15, 2 mL/min).

- Monitoring : Circular dichroism (220–260 nm) quantifies enantiomeric excess. Racemization risks are minimized by avoiding basic conditions during workup .

How do researchers address contradictions in biological activity data across in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and free fraction to adjust in vitro IC50 values.

- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to in vivo effects.

- Dose-Response Calibration : Use allometric scaling (e.g., mg/kg ↔ human equivalent dose) to reconcile interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.